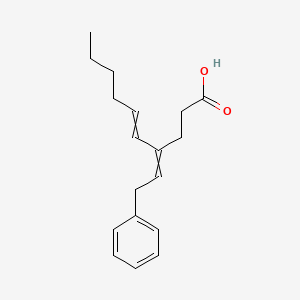
4-(2-Phenylethylidene)dec-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylethylidene)dec-5-enoic acid is a chemical compound with the molecular formula C18H24O2 It contains a phenylethylidene group attached to a decenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethylidene)dec-5-enoic acid typically involves the reaction of a phenylethylidene precursor with a decenoic acid derivative. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with a carbonyl compound in the presence of a base to form a β-hydroxy carbonyl compound, which is then dehydrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethylidene)dec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The double bonds in the phenylethylidene and decenoic acid moieties can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are typical.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Phenylethylidene)dec-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Phenylethylidene)dec-5-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenethylidene-5-decenoic acid: Similar structure but with different substitution patterns on the aromatic ring.
Undecylenic acid: An unsaturated fatty acid with a similar carbon chain length but lacking the phenylethylidene group.
Uniqueness
4-(2-Phenylethylidene)dec-5-enoic acid is unique due to its combination of an aromatic ring and a long aliphatic chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919283-89-9 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-(2-phenylethylidene)dec-5-enoic acid |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-6-11-17(14-15-18(19)20)13-12-16-9-7-5-8-10-16/h5-11,13H,2-4,12,14-15H2,1H3,(H,19,20) |
InChI Key |
QSTILZVWXZKMHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=CCC1=CC=CC=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


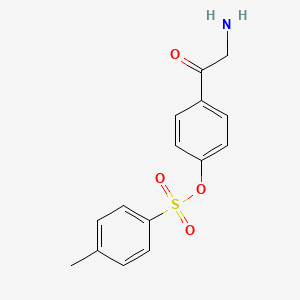


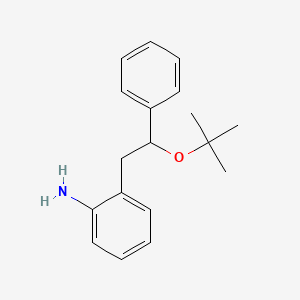
![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
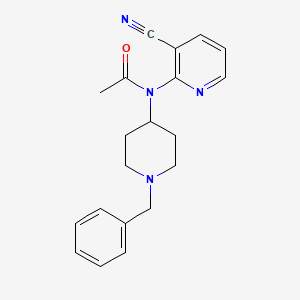
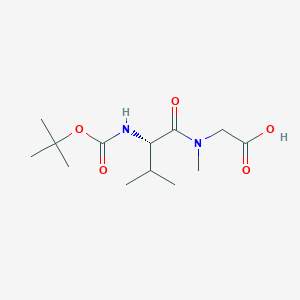
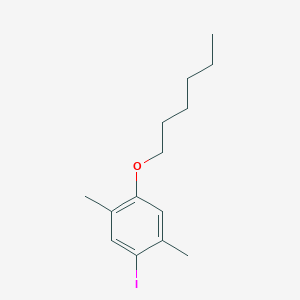
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

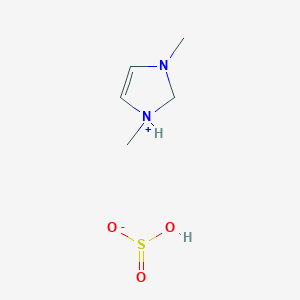

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
